molecular formula C9H10O4 B057728 (R)-2-(4-Hydroxyphenoxy)propanoic acid CAS No. 94050-90-5

(R)-2-(4-Hydroxyphenoxy)propanoic acid

Cat. No. B057728
Key on ui cas rn: 94050-90-5
M. Wt: 182.17 g/mol
InChI Key: AQIHDXGKQHFBNW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04908476

Procedure details

2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is hydrolyzed by refluxing ethanol (15 mL) and 2 drops of concentrated hydrochloric acid (36%) for 2 hours. Ethanol is removed under reduced pressure to give 2-(4-hydroxyphenoxy)propanoic acid (0.9 g yield 93%): m.p. 136°-137.5° C., IR (KBr) 3265 (vs), 1707 (vs); 1H NMR (acetone-d6) delta 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (M, 4H).
Name
2-(4-Acetoxyphenoxy)propanoic acid
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:16]=[CH:15][C:8]([O:9][CH:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)(=O)C>Cl.C(O)C>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:15][CH:16]=1

Inputs

Step One
Name
2-(4-Acetoxyphenoxy)propanoic acid
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(OC(C(=O)O)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04908476

Procedure details

2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is hydrolyzed by refluxing ethanol (15 mL) and 2 drops of concentrated hydrochloric acid (36%) for 2 hours. Ethanol is removed under reduced pressure to give 2-(4-hydroxyphenoxy)propanoic acid (0.9 g yield 93%): m.p. 136°-137.5° C., IR (KBr) 3265 (vs), 1707 (vs); 1H NMR (acetone-d6) delta 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (M, 4H).
Name
2-(4-Acetoxyphenoxy)propanoic acid
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:16]=[CH:15][C:8]([O:9][CH:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)(=O)C>Cl.C(O)C>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:15][CH:16]=1

Inputs

Step One
Name
2-(4-Acetoxyphenoxy)propanoic acid
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(OC(C(=O)O)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.